

Cyanine3.5 Carboxylic Acid: Application Notes and Protocols for Flow Cytometry

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Cyanine3.5 carboxylic acid*

Cat. No.: *B606858*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Cyanine3.5 (Cy3.5) carboxylic acid, a bright and photostable orange-red fluorescent dye, for flow cytometry applications. This document details the spectral properties of Cy3.5, protocols for antibody conjugation, cell staining, and data analysis, making it an ideal resource for immunophenotyping, intracellular signaling analysis, and other flow cytometry-based assays.

Introduction to Cyanine3.5

Cyanine3.5 is a synthetic fluorophore belonging to the cyanine dye family, known for its high molar extinction coefficient and good quantum yield.^[1] Its fluorescence emission in the orange-red spectrum makes it a valuable tool for multicolor flow cytometry, fitting well within the spectral space between green and red fluorophores. The carboxylic acid functional group allows for covalent conjugation to primary amines on biomolecules, such as antibodies, through a carbodiimide-mediated reaction.

Advantages of Cyanine3.5 in Flow Cytometry

- Bright Fluorescence: The high quantum yield of Cy3.5 ensures a strong signal, enabling the detection of both low- and high-abundance cellular targets.^[1]
- Photostability: Cy3.5 exhibits good resistance to photobleaching, which is crucial for experiments requiring extended laser exposure during cell sorting or analysis.

- Sharp Spectral Peaks: The relatively narrow excitation and emission spectra of Cy3.5 minimize spectral overlap with other commonly used fluorophores, simplifying multicolor panel design and compensation.
- Versatility: It can be used for staining both cell surface and intracellular antigens.[\[1\]](#)

Data Presentation

Spectral and Photophysical Properties of Cyanine3.5

The key spectral and photophysical properties of Cyanine3.5 are summarized in the table below, providing essential information for instrument setup and experimental design.

Property	Value	Reference
Excitation Maximum (λ_{ex})	~581 nm	[1]
Emission Maximum (λ_{em})	~596 nm	[1]
Molar Extinction Coefficient (ϵ)	~116,000 $\text{cm}^{-1}\text{M}^{-1}$	[1]
Fluorescence Quantum Yield (Φ)	~0.35	[1]
Stokes Shift	~15 nm	[1]

Recommended Laser and Filter Sets for Flow Cytometry

For optimal detection of Cyanine3.5, the following laser and filter configurations are recommended.

Laser Line	Bandpass Filter
Yellow-Green Laser	595/20 nm or similar
Green Laser	610/20 nm or similar

Comparative Brightness of Commonly Used Fluorophores

The relative brightness of a fluorophore is a critical factor in multicolor panel design, especially for detecting antigens with low expression levels. This table provides a qualitative comparison of Cyanine3.5 brightness with other fluorophores in a similar spectral range.

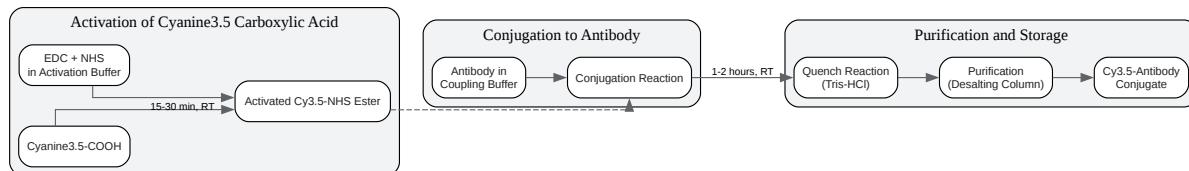
Fluorophore	Relative Brightness
FITC	Bright
PE (Phycoerythrin)	Very Bright
Cyanine3.5	Bright
Alexa Fluor 555	Very Bright

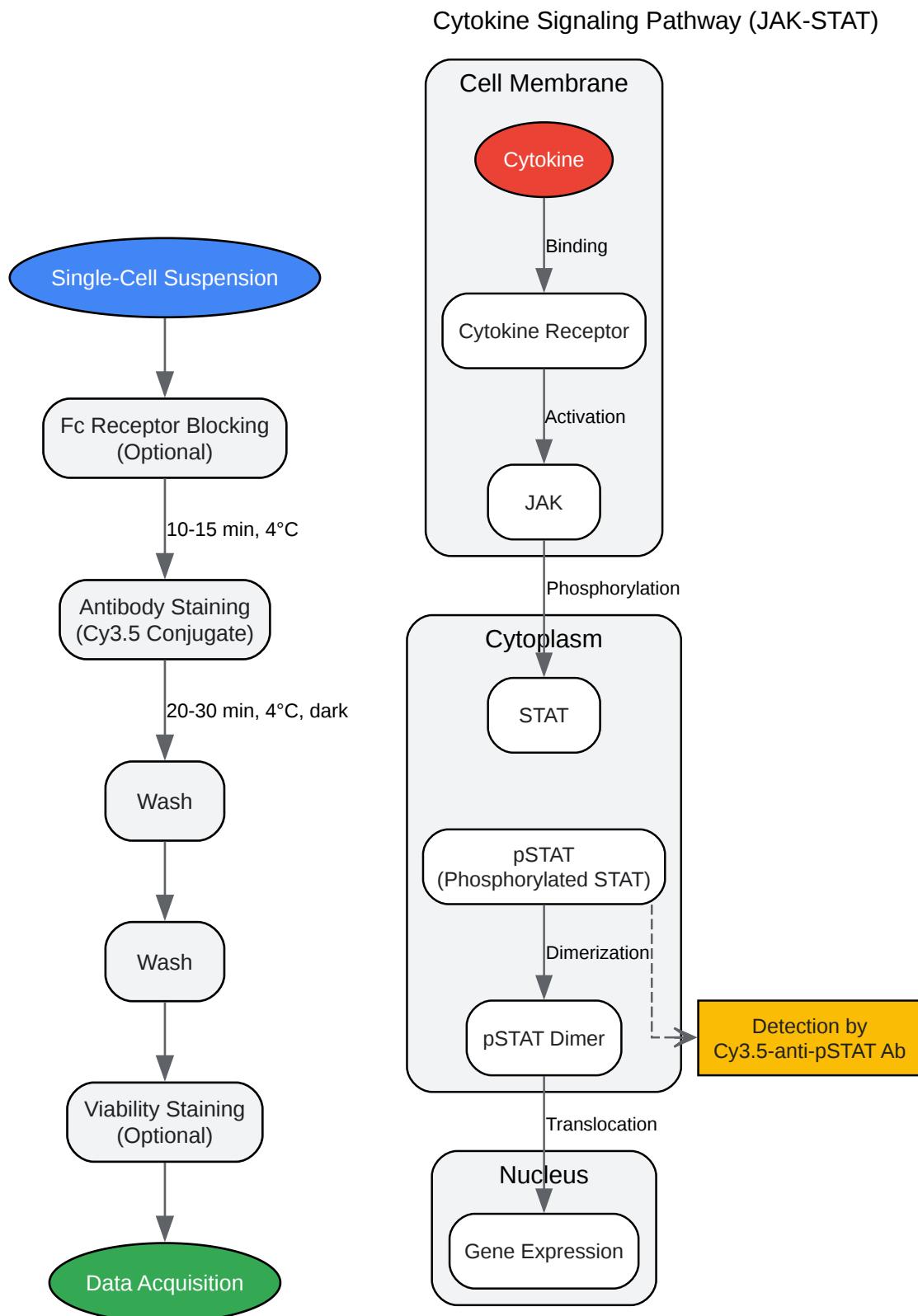
Experimental Protocols

Protocol for Antibody Conjugation with Cyanine3.5 Carboxylic Acid

This protocol describes the covalent conjugation of **Cyanine3.5 carboxylic acid** to a primary antibody using a two-step carbodiimide reaction involving 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).

Materials:


- **Cyanine3.5 carboxylic acid**
- Antibody (in amine-free buffer, e.g., PBS)
- EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
- NHS (N-hydroxysuccinimide) or Sulfo-NHS
- Activation Buffer: 0.1 M MES, pH 6.0
- Coupling Buffer: PBS, pH 7.2-7.5
- Quenching Buffer: 1 M Tris-HCl, pH 8.5


- Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
- Desalting column (e.g., Sephadex G-25)

Procedure:

- Antibody Preparation:
 - Ensure the antibody is in an amine-free buffer. If necessary, dialyze the antibody against PBS.
 - Adjust the antibody concentration to 1-2 mg/mL in PBS.
- Activation of **Cyanine3.5 Carboxylic Acid**:
 - Dissolve **Cyanine3.5 carboxylic acid** in a minimal amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10 mg/mL).
 - In a separate tube, dissolve EDC and NHS (or Sulfo-NHS) in Activation Buffer to a final concentration of 10 mg/mL each. These solutions should be prepared fresh.
 - Add a 1.5 to 2.5-fold molar excess of both EDC and NHS to the **Cyanine3.5 carboxylic acid** solution.
 - Incubate the mixture for 15-30 minutes at room temperature in the dark to activate the carboxylic acid group, forming an NHS ester.
- Conjugation Reaction:
 - Immediately add the activated Cyanine3.5-NHS ester solution to the antibody solution. A typical starting molar ratio of dye to antibody is 10:1 to 20:1. This ratio may need to be optimized for your specific antibody.
 - Incubate the reaction for 1-2 hours at room temperature, protected from light, with gentle stirring.
- Quenching the Reaction:

- Add Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS esters.
- Incubate for 15-30 minutes at room temperature.
- Purification of the Conjugate:
 - Separate the labeled antibody from the unconjugated dye and other reaction components using a desalting column pre-equilibrated with PBS.
 - Collect the fractions containing the fluorescently labeled antibody. The first colored fraction is typically the conjugated antibody.
- Determination of Degree of Labeling (DOL):
 - Measure the absorbance of the purified conjugate at 280 nm (for protein) and ~581 nm (for Cyanine3.5).
 - Calculate the protein concentration and the dye concentration to determine the DOL (the average number of dye molecules per antibody).
- Storage:
 - Store the conjugated antibody at 4°C, protected from light. For long-term storage, consider adding a stabilizing protein like BSA and a preservative such as sodium azide.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Cyanine3.5 Carboxylic Acid: Application Notes and Protocols for Flow Cytometry]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b606858#cyanine3-5-carboxylic-acid-in-flow-cytometry-applications>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com